3,5-Dibromo-1-cyclopropyl-pyrazin-2-one
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Overview
Description
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a chemical compound with the molecular formula C7H6Br2N2O and a molecular weight of 293.95 g/mol It is characterized by the presence of two bromine atoms and a cyclopropyl group attached to a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one typically involves the bromination of a precursor pyrazinone compound. One common method includes the reaction of 1-cyclopropyl-pyrazin-2-one with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 3 and 5 positions of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,5-diamino-1-cyclopropyl-pyrazin-2-one derivatives .
Scientific Research Applications
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclopropyl group contribute to its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-pyrazin-2-one: Similar in structure but with a methyl group instead of a cyclopropyl group.
3,5-Dibromo-1-phenyl-pyrazin-2-one:
Uniqueness
3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities .
Properties
IUPAC Name |
3,5-dibromo-1-cyclopropylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRIDSYRZGMHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C(C2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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